molecular formula C12H16FNO2 B1608103 tert-Butyl (3-fluoro-4-methylphenyl)carbamate CAS No. 494789-04-7

tert-Butyl (3-fluoro-4-methylphenyl)carbamate

Cat. No.: B1608103
CAS No.: 494789-04-7
M. Wt: 225.26 g/mol
InChI Key: FKALRSFRYOILFQ-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluoro-4-methylphenyl)carbamate: is an organic compound with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a carbamate functional group. It is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-fluoro-4-methylphenyl)carbamate typically involves the reaction of 3-fluoro-4-methylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (3-fluoro-4-methylphenyl)carbamate can undergo nucleophilic aromatic substitution reactions due to the presence of the fluoro group on the aromatic ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 3-fluoro-4-methylaniline and carbon dioxide.

Scientific Research Applications

tert-Butyl (3-fluoro-4-methylphenyl)carbamate is utilized in various scientific research applications, including:

    Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.

    Agrochemical Development: The compound is used in the development of herbicides and pesticides due to its ability to interact with specific biological pathways in plants and pests.

    Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceutical research, it may inhibit or activate certain enzymes involved in disease pathways. The presence of the fluoro group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • tert-Butyl (4-fluoro-3-methylphenyl)carbamate
  • tert-Butyl (3-chloro-4-methylphenyl)carbamate
  • tert-Butyl (3-fluoro-4-ethylphenyl)carbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-(3-fluoro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKALRSFRYOILFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369040
Record name tert-butyl N-(3-fluoro-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494789-04-7
Record name tert-butyl N-(3-fluoro-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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